Cas no 86177-06-2 (2-(Ethylamino)methyl-4-aminophenol Dihydrochloride)

2-(Ethylamino)methyl-4-aminophenol Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride
- 4-AMino-2-[(ethylaMino)Methyl]phenol Dihydrochloride
- 86177-06-2
- 4-Amino-2-((ethylamino)methyl)phenol dihydrochloride
- starbld0022594
- 4-amino-2-(ethylaminomethyl)phenol;dihydrochloride
- FT-0668148
- 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride
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- Inchi: InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H
- InChI Key: MBGDVTGCCQHEPJ-UHFFFAOYSA-N
- SMILES: CCNCC1=C(C=CC(=C1)N)O.Cl.Cl
Computed Properties
- Exact Mass: 238.06400
- Monoisotopic Mass: 238.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3A^2
Experimental Properties
- PSA: 58.28000
- LogP: 3.66000
2-(Ethylamino)methyl-4-aminophenol Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E898820-50mg |
2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride |
86177-06-2 | 50mg |
$ 110.00 | 2023-09-07 | ||
TRC | E898820-1g |
2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride |
86177-06-2 | 1g |
$ 1055.00 | 2022-06-05 | ||
TRC | E898820-100mg |
2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride |
86177-06-2 | 100mg |
$ 161.00 | 2023-09-07 | ||
TRC | E898820-250mg |
2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride |
86177-06-2 | 250mg |
$ 385.00 | 2023-09-07 | ||
TRC | E898820-1000mg |
2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride |
86177-06-2 | 1g |
$1286.00 | 2023-05-18 | ||
TRC | E898820-500mg |
2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride |
86177-06-2 | 500mg |
$741.00 | 2023-05-18 |
2-(Ethylamino)methyl-4-aminophenol Dihydrochloride Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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4. Book reviews
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Additional information on 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride
Introduction to 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride (CAS No. 86177-06-2)
2-(Ethylamino)methyl-4-aminophenol Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 86177-06-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif comprising an ethylamino side chain and a phenolic hydroxyl group, has garnered attention due to its potential biological activities and its role in the synthesis of various pharmacologically relevant molecules.
The molecular structure of 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride consists of a benzene ring substituted with an amino group at the 4-position and a hydroxyl group at the 2-position, further modified by an N-methylated ethylamine moiety. This configuration imparts distinctive electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both basic (amine) and acidic (phenolic hydroxyl) functionalities allows for diverse chemical modifications, enabling the development of novel derivatives with tailored biological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride and its derivatives. Research has highlighted its role as a precursor in the synthesis of compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The compound's ability to interact with biological targets such as enzymes and receptors has been investigated extensively, leading to insights into its mechanism of action.
One of the most compelling aspects of 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride is its utility in the development of targeted therapies. For instance, studies have demonstrated that derivatives of this compound can modulate pathways involved in cell proliferation and apoptosis, making them promising candidates for treating certain types of cancer. The ethylamino group, in particular, has been shown to enhance binding affinity to specific biological targets, improving the efficacy of drug candidates.
The dihydrochloride salt form of 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride enhances its solubility and stability, making it more suitable for pharmaceutical applications. This form is particularly advantageous in formulation development, as it allows for better control over dosage and bioavailability. The enhanced solubility also facilitates its use in various drug delivery systems, including oral and intravenous formulations.
Recent advancements in computational chemistry have further illuminated the potential of 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride as a scaffold for drug discovery. Molecular modeling studies have identified key interactions between this compound and target proteins, providing valuable insights into optimizing its pharmacological properties. These computational approaches have accelerated the design process for novel drug candidates derived from this scaffold.
The synthesis of 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protection-deprotection strategies have been optimized to streamline the synthesis process.
Quality control and analytical characterization are critical aspects when dealing with pharmaceutical intermediates like 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride. Modern analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and purity. These methods ensure that the compound meets stringent regulatory requirements before it can be used in further research or clinical trials.
The future prospects for 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride are promising, with ongoing research exploring new derivatives and applications. The compound's unique structural features make it a valuable tool for medicinal chemists seeking to develop innovative therapeutic agents. As our understanding of biological pathways continues to expand, so too will the potential uses for this versatile intermediate.
In conclusion, 2-(Ethylamino)methyl-4-aminophenol Dihydrochloride (CAS No. 86177-06-2) represents a significant advancement in pharmaceutical chemistry. Its diverse applications, coupled with its role as a precursor for novel drug candidates, underscore its importance in modern medicinal research. As scientific exploration progresses, this compound is poised to play an increasingly vital role in the development of next-generation therapeutics.
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